1,4,5,8-Tetrahydronaphthalene
Description
Contextual Significance within Polycyclic Hydrocarbon Research
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. nih.gov They are of significant interest to researchers due to their presence in fossil fuels, their formation during the incomplete combustion of organic materials, and their diverse chemical reactivity. nih.gov Within this broad class of molecules, partially hydrogenated PAHs like 1,4,5,8-tetrahydronaphthalene serve as important models for studying the effects of hydrogenation on the electronic and structural properties of aromatic systems. The study of such compounds provides valuable insights into the mechanisms of catalytic hydrogenation and their behavior in various chemical transformations.
Isomeric Distinctions and Unique Structural Features of this compound (Isotetralin)
This compound is a structural isomer of the more commonly known 1,2,3,4-tetrahydronaphthalene (B1681288), or Tetralin. wikipedia.orgbyjus.com Both share the same molecular formula, C10H12, but differ in the arrangement of their hydrogenated carbon atoms. wikipedia.orgbyjus.com In Isotetralin, the hydrogenation has occurred on the outer carbons of each ring (positions 1, 4, 5, and 8), leaving two isolated double bonds within the six-membered rings. This is in contrast to Tetralin, where one of the aromatic rings is fully saturated. byjus.com This structural difference leads to distinct physical and chemical properties.
The unique arrangement of the double bonds in Isotetralin results in a non-planar, twisted conformation. This is a key feature that distinguishes it from the planar structure of its parent compound, naphthalene (B1677914). The specific placement of the saturated carbons influences its reactivity and its interactions with other molecules.
Historical Research Trajectories and Discovery Milestones
The synthesis and study of this compound are closely linked to the development of specific organic reduction methods. A pivotal moment in the history of this compound is the advent of the Birch reduction in the 1940s. byjus.comlscollege.ac.in Developed by Australian chemist Arthur Birch, this reaction provides a method for the partial reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. byjus.comlscollege.ac.in
The Birch reduction of naphthalene is a key method for the preparation of this compound. lscollege.ac.in This synthetic route opened the door for more detailed investigations into the properties and reactivity of Isotetralin. Prior to the development of such selective reduction techniques, the synthesis of specific, partially hydrogenated naphthalenes was a significant challenge. The ability to produce Isotetralin has allowed for comparative studies with its isomer, Tetralin, and has contributed to a deeper understanding of the structure-activity relationships within this class of hydrocarbons.
Compound Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | wikipedia.org |
| Common Name | Isotetralin | wikipedia.org |
| CAS Number | 493-04-9 | wikipedia.org |
| Molecular Formula | C10H12 | wikipedia.org |
| Molecular Weight | 132.20 g/mol | wikipedia.org |
| Melting Point | 54-57 °C | wikipedia.org |
| Boiling Point | 214.3 °C at 760 mmHg | acs.org |
| Density | 0.9447 g/cm³ at 70 °C | acs.org |
| Refractive Index | 1.553 | acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
493-04-9 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.2 g/mol |
IUPAC Name |
1,4,5,8-tetrahydronaphthalene |
InChI |
InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-4H,5-8H2 |
InChI Key |
FSWYUDLVKBSHDX-UHFFFAOYSA-N |
SMILES |
C1C=CCC2=C1CC=CC2 |
Canonical SMILES |
C1C=CCC2=C1CC=CC2 |
Other CAS No. |
493-04-9 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Direct Synthesis Approaches for 1,4,5,8-Tetrahydronaphthalene
The direct synthesis of this compound from naphthalene (B1677914) is dominated by specific reduction methodologies, as catalytic hydrogenation, the most common industrial approach for naphthalene reduction, typically favors the formation of its isomer, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin).
Catalytic Hydrogenation Strategies and Selectivity Control
The catalytic hydrogenation of naphthalene is a widely practiced industrial process for producing hydrogenated derivatives. nih.govacs.org This process typically involves reacting naphthalene with hydrogen gas under high pressure and temperature in the presence of a metal catalyst. smolecule.com Common catalysts include palladium, platinum, nickel, and molybdenum-based systems. smolecule.comatamanchemicals.com For instance, catalysts like Ni-Mo/Al₂O₃ are used for naphthalene hydrogenation, and can achieve high yields of tetralin at pressures around 6 MPa. acs.org Similarly, MoS₂ supported on activated carbon has been studied for the selective hydrogenation of naphthalene to tetralin. nih.gov
However, the primary product of these standard hydrogenation reactions is overwhelmingly the 1,2,3,4-isomer, tetralin. atamanchemicals.comresearchgate.netmdpi.com The formation of this compound (isotetralin) via this method is less common, and specific catalytic systems or conditions that grant high selectivity for the 1,4,5,8-isomer are not extensively documented in literature. The challenge lies in controlling the regioselectivity of the hydrogen addition to the naphthalene core. Further research is required to develop catalysts that can selectively hydrogenate the 2 and 3 positions of each ring, leaving the 1,4,5,8-positions unsaturated, which would be necessary to form isotetralin directly.
Alternative Synthetic Routes and Their Mechanistic Considerations
Given the selectivity challenges of catalytic hydrogenation, the most practical and well-documented method for synthesizing this compound is the Birch reduction. orgsyn.org In fact, it has been noted that aside from this specific reduction, there are few other practical approaches to producing isotetralin. orgsyn.org
The Birch reduction involves the treatment of naphthalene with an alkali metal, such as sodium or lithium, in a solvent of liquid ammonia (B1221849), with an alcohol (e.g., ethanol) present to act as a proton source. lscollege.ac.inaakash.ac.in The mechanism proceeds via the transfer of electrons from the dissolved alkali metal to the naphthalene ring, forming a radical anion. This intermediate is then protonated by the alcohol. A second electron transfer followed by a final protonation yields the desired this compound. lscollege.ac.in The reaction is typically conducted at the boiling point of ammonia (-33 °C). aakash.ac.in This method can produce isotetralin in good yields, with reports of 75-80%. orgsyn.org
A related, alternative method utilizes a potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) (THF). This system provides a Birch-type reduction for naphthalene derivatives at a more convenient temperature of 0°C. huji.ac.il This approach has been shown to reduce both rings of 2,3-dimethylnaphthalene, yielding a mixture of 1,4-dihydro products. huji.ac.il
| Parameter | Birch Reduction Conditions |
| Reactants | Naphthalene, Sodium (or Lithium), Ethanol |
| Solvent | Liquid Ammonia |
| Temperature | -33 °C |
| Key Feature | Electron transfer from metal to aromatic ring |
| Yield | 75-80% orgsyn.org |
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound often employs different strategies than the direct synthesis of the parent compound, utilizing cycloaddition, oxidation, and substitution reactions to build the core structure with desired functionalities.
Diels-Alder Cycloaddition Reactions in Derivative Synthesis
The Diels-Alder reaction is a powerful tool for constructing the bicyclic core of tetrahydronaphthalene derivatives. This [4+2] cycloaddition is particularly useful for synthesizing highly functionalized analogues.
For example, substituted naphthazarins can be prepared through the Diels-Alder reaction of benzoquinone with 2,3-dimethylbutadiene. nih.gov This reaction is followed by subsequent oxidation and substitution steps to yield the final products. nih.gov Similarly, 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone derivatives are synthesized via the cycloaddition of 1,4-benzoquinone (B44022) with dienes such as isoprene. A chiral phosphoric acid-catalyzed quinone Diels-Alder reaction with dienecarbamates has been reported for the enantioselective construction of tetrahydronaphthalene-1,4-diones. researchgate.net
A novel ethylene (B1197577) equivalent, Me₂(CH₂=CH)SiCN, has been developed for Diels-Alder reactions. A silyl (B83357) enol ether derived from this reagent can react with ethyl propiolate to furnish a bicyclic tetrahydronaphthalene derivative after an oxidation step. rsc.org
Oxidative Pathways for Tetrahydronaphthalene-based Diones
Oxidative methods provide a key route to tetrahydronaphthalene-based diones, which are important synthetic intermediates. A notable example is the synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione. A short and high-yielding four-step route starts from commercially available 1,5-dihydroxynaphthalene (B47172). nih.govmdpi.comresearchgate.net
The key steps in this synthesis are:
Perhydrogenation of 1,5-dihydroxynaphthalene using a Raney nickel catalyst to produce a stereoisomeric mixture of decalindiol. mdpi.com
Oxidation of the decalindiol using tetra-n-propylammonium perruthenate (TPAP) to yield decalin-1,5-dione. mdpi.com
Conversion of the dione (B5365651) into a bis(trimethylsilyloxy)diene intermediate. researchgate.net
The crucial final step is the air oxidation of this bis(enolsilylether) precursor, which quantitatively yields the target 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione. nih.govresearchgate.net
Other oxidative reactions on the tetrahydronaphthalene core are also known. For instance, 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone can be oxidized in a stepwise manner using reagents like nitric acid to first form 5,8-dihydro-1,4-naphthoquinone and ultimately the fully aromatic 1,4-naphthoquinone.
Functionalization and Derivatization via Substitution Reactions
The this compound scaffold can be functionalized through various reactions, including substitution and addition to the double bonds.
One direct functionalization is the epoxidation of the double bonds. This compound reacts selectively with peracetic acid in the presence of sodium acetate (B1210297) to yield 11-oxatricyclo[4.4.1.0¹,⁶]undeca-3,8-diene. orgsyn.org This reaction showcases the selective nature of peracids for reacting with the alkyl-substituted double bonds of the isotetralin core. orgsyn.org
Another key reaction involves the addition of dichlorocarbene. When this compound is treated with chloroform (B151607) and potassium tert-butoxide, it undergoes a reaction to form 11,11-Dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene. orgsyn.org
Synthesis of substituted derivatives can also start from appropriately functionalized precursors. For example, 2,3-dimethyl-1,4,5,8-tetrahydronaphthalene (B11948154) can be synthesized from a 2,3-dihalonaphthalene precursor. The reaction involves a nickel-phosphine complex that catalyzes the coupling with a methyl magnesium halide Grignard reagent.
| Reaction Type | Reagents | Product | Ref. |
| Epoxidation | Peracetic acid, Sodium acetate | 11-Oxatricyclo[4.4.1.0¹,⁶]undeca-3,8-diene | orgsyn.org |
| Carbene Addition | Chloroform, Potassium tert-butoxide | 11,11-Dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene | orgsyn.org |
| Grignard Coupling | 2,3-Dihalonaphthalene, Methyl magnesium halide, Ni-catalyst | 2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene |
Stereoselective Synthesis of Chiral Analogues
The development of stereoselective methods to synthesize chiral analogues of this compound, often referred to as tetralins, is a significant focus in organic chemistry due to the prevalence of the tetralin core in biologically active molecules. atamanchemicals.com These strategies aim to control the three-dimensional arrangement of atoms, leading to the formation of specific enantiomers or diastereomers, which is crucial for pharmacological activity. cdnsciencepub.com Methodologies range from catalyst-controlled enantioselective reactions to substrate-controlled diastereoselective transformations.
A variety of catalytic systems have been successfully employed. For instance, N-heterocyclic carbene (NHC) catalysis has enabled the enantioselective synthesis of tetra-substituted tetralins through a cascade reaction of enals with β-(hetero)aryl enones. rsc.org This process involves a Michael-Michael-lactonization sequence to generate tricyclic products with four contiguous stereocentres in high enantiopurity. rsc.org Another powerful approach involves the use of chiral phosphoric acids. These Brønsted acid catalysts have been utilized in quinone Diels-Alder reactions with dienecarbamates to construct chiral tetrahydronaphthalene-1,4-diones with high enantioselectivity. researchgate.net
Palladium-catalyzed reactions are also prominent in the synthesis of these chiral structures. An enantioselective α-allylation of aldehydes with α-alkenes has been established through the cooperative catalysis of a palladium complex, a primary amine, and a chiral phosphoric acid. researchgate.net Similarly, bifunctional selenide (B1212193) catalysts have been developed for the synthesis of chiral trifluoromethylthiolated tetrahydronaphthalenes. d-nb.info This method merges desymmetrization and trifluoromethylthiolation to produce products with an all-carbon quaternary stereocenter in high yields and excellent enantio- and diastereoselectivities. d-nb.info
Diastereoselective approaches often rely on the use of chiral substrates or auxiliaries. One such method is the diastereoselective addition of lithiosilanes to chiral naphthalenes to produce 1,1-disubstituted tetralins. acs.org Another classic example is the asymmetric Diels-Alder reaction. The cycloaddition of an acrylate (B77674) derivative of S-methyl lactate (B86563) with an α-hydroxy-o-quinodimethane has been shown to proceed with high asymmetric induction, providing a key step in the synthesis of the dopamine (B1211576) D2 agonist 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN). cdnsciencepub.com
Protecting groups can also play a crucial role in directing stereochemical outcomes. In a diastereodivergent synthesis of chiral tetrahydronaphthalene-fused spirooxindoles, simply altering the protecting group on the 3-ylideneoxindole substrate in an organocatalytic cascade reaction with 2-methylbenzaldehyde (B42018) resulted in an inversion of diastereoselectivity, with both diastereomers obtained in good yields and high enantiomeric excess. acs.org
The following tables summarize key findings from various stereoselective synthetic methodologies.
Table 1: Catalyst-Controlled Enantioselective Syntheses of Tetrahydronaphthalene Analogues
| Catalytic System | Reaction Type | Substrates | Product | Yield | Stereoselectivity (ee/dr) | Ref |
|---|---|---|---|---|---|---|
| Chiral Phosphoric Acid | Quinone Diels-Alder | 2-Amino-1,4-naphthoquinone derivative, Dienecarbamate | Tetrahydronaphthalene-1,4-dione | Up to 99% | Up to 98% ee | researchgate.net |
| Bifunctional Selenide | Desymmetrization / Trifluoromethylthiolation | gem-Diaryl-tethered alkene, Trifluoromethylthiolating agent | Trifluoromethylthiolated tetrahydronaphthalene | High | Excellent enantio- and diastereoselectivity | d-nb.info |
| N-Heterocyclic Carbene (NHC) | Michael-Michael-lactonization Cascade | Enals, β-(hetero)aryl enones | Tetra-substituted tetraline | Good | High ee | rsc.org |
| Bifunctional Tertiary Amine | Michael-Aldol Cascade | 3-Ylideneoxindole, 2-Methylbenzaldehyde | Tetrahydronaphthalene-fused spirooxindole | Good | High ee, Diastereodivergent | acs.org |
Chemical Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution on the Tetrahydronaphthalene Core
The aromatic ring within the tetrahydronaphthalene scaffold is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. smolecule.com While the presence of the partially saturated ring influences the reactivity, reactions such as Friedel-Crafts acylation can be performed. For instance, various polyalkyl-1,2,3,4-tetrahydronaphthalenes can be acylated using acyl chlorides in the presence of a Lewis acid catalyst like ferric chloride or aluminum chloride. google.comontosight.ai One specific example is the acylation of 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene with acetyl chloride to produce 6-acetyl-1,1,4,4-tetramethyl-7-ethyl-1,2,3,4-tetrahydronaphthalene. google.com
Furthermore, the synthesis of the tetralin core itself can be achieved through an intramolecular electrophilic aromatic substitution. In a classic reaction known as the Darzens tetralin synthesis, 1-aryl-4-pentene derivatives can be cyclized using concentrated sulfuric acid to form the tetrahydronaphthalene ring system. atamanchemicals.com Another approach involves the Friedel-Crafts acylation of naphthol derivatives, followed by partial hydrogenation of the aromatic rings to yield the desired tetrahydronaphthalene structure. smolecule.com These reactions underscore the capacity of the aromatic portion of the molecule to undergo classic electrophilic substitution, providing pathways to a variety of functionalized derivatives.
Hydrogen-Donor Capacity and Related Reactions
1,4,5,8-Tetrahydronaphthalene, also known as isotetralin, is recognized for its significant hydrogen-donor capabilities, a property that is particularly valuable in processes such as direct coal liquefaction. acs.orgosti.govsmolecule.com It is considered a more effective hydrogen donor than its conventional hydroaromatic analogue, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). acs.orgresearchgate.net The superior hydrogen-donating efficiency of cyclic olefins like isotetralin is attributed to their ability to release hydrogen radicals more readily than tetralin.
Mechanistic studies, often using tetralin as a model compound, have provided insight into the hydrogen donation process. Density functional theory (DFT) calculations indicate that the hydrogen atoms at the α-position to the aromatic ring (C1 and C4 in tetralin) are the most readily donated. mdpi.com The sequence of hydrogen atom donation from tetralin is generally C1–H > C4–H > C2–H > C3–H. mdpi.com During coal liquefaction, tetralin can either transfer active hydrogen or undergo dehydrogenation to provide active hydrogen, with the latter becoming more dominant at higher temperatures (e.g., 420°C vs. 380°C). frontiersin.orgnih.gov The presence of a hydrogen donor like tetralin significantly impacts the oil yield and coal conversion. researchgate.netresearchgate.net
Table 1: Comparison of Hydrogen Donor Effectiveness in Coal Liquefaction This table illustrates the superior performance of isotetralin compared to tetralin in promoting coal conversion under specific experimental conditions.
| Hydrogen Donor | Feed Coal | Pretreatment | Coal Conversion (wt %) | Source |
| Tetralin | Black Thunder | None | 29.8 | acs.org |
| Isotetralin | Black Thunder | None | 43.5 | acs.org |
| Tetralin | Wyodak | None | 32.3 | acs.org |
| Isotetralin | Wyodak | None | 45.4 | acs.org |
| Tetralin | - | Thermal Reaction | - | researchgate.net |
| Isotetralin | - | Thermal Reaction | 19.9% higher than tetralin | researchgate.net |
Ring-Opening and Ring-Cleavage Reaction Mechanisms
The tetrahydronaphthalene skeleton can undergo ring-opening and ring-cleavage reactions under various conditions, including thermal stress and biological degradation. During the thermolysis of tetralin at temperatures between 450 and 510°C, the major reaction pathways include dehydrogenation to naphthalene (B1677914), isomerization to 1-methylindane (a ring contraction product), and hydrogenolysis of the saturated ring to form n-butylbenzene (a ring-opening product). acs.orgpku.edu.cn Minor products such as ethylbenzene (B125841) and toluene (B28343) can also be formed from subsequent reactions. pku.edu.cn
In biological systems, anaerobic degradation of tetralin by certain bacteria proceeds via a distinct ring-cleavage mechanism. nih.gov Sulfate-reducing bacteria can utilize tetralin as a carbon source, initiating degradation by adding a C1 unit to the aromatic ring to form 5,6,7,8-tetrahydro-2-naphthoic acid. nih.govresearchgate.net This is followed by reduction of the bicyclic system and subsequent cleavage of the ring structure. nih.gov Common ring fission products include a C11H16O4-diacid and 2-carboxycyclohexylacetic acid. nih.govresearchgate.net A specific enzyme, a serine hydrolase designated ThnD, has been identified in Sphingomonas macrogoltabidus that is responsible for cleaving the C-C bond within the alicyclic ring of a tetralin-derived metabolite, a crucial step in its catabolic pathway. nih.govus.es
Tautomerism and Isomerization Studies in Tetrahydronaphthalene Systems
Tautomerism and isomerization are important reactive phenomena observed in tetrahydronaphthalene systems. A notable example of tautomerism is the keto-enol equilibrium involving tetrahydronaphthalene-1,4-dione. This diketone exists in equilibrium with its enol tautomer, naphthalene-1,4-diol. wikipedia.org While the equilibrium for the parent compound favors a mixture of the two tautomers under harsh conditions, complexation with a chromiumtricarbonyl group can facilitate the tautomerization to the dione (B5365651) form under very mild conditions. researchgate.netchimia.ch The dione tautomer can be exclusively favored in trifluoroacetic acid. researchgate.netchimia.ch Prototropic tautomerism has also been investigated in derivatives such as 1-oxo-N-phenyl-1,2,3,4-tetrahydronaphthalene-2-carbothioamides. bohrium.com
Isomerization is a key reaction pathway for tetralin under thermal conditions. The primary isomerization reaction is a ring contraction that converts tetralin into 1-methylindan. frontiersin.orgpku.edu.cn This reaction is a dominant process during the thermolysis of tetralin, competing with dehydrogenation and ring-opening reactions. pku.edu.cn
Oxidation and Reduction Chemistry of the Partially Saturated Ring
The partially saturated ring of this compound and its derivatives is reactive towards both oxidation and reduction. The oxidation of this compound with an electrophilic oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) occurs selectively at the central, tetrasubstituted double bond. stackexchange.com This is because the alkyl substituents make this double bond more electron-rich and thus more susceptible to attack by the electrophilic oxygen of the peracid. stackexchange.com
Another significant oxidation reaction is the regioselective conversion of tetrahydronaphthalenes to α-tetralone derivatives. This can be achieved by oxidizing the benzylic position using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in refluxing aqueous acetic acid, which can provide high yields of the corresponding α-tetralone. acs.org
Regarding reduction, the partially saturated ring can be further hydrogenated. The catalytic hydrogenation of this compound over catalysts like palladium or platinum can lead to the fully saturated decahydronaphthalene. smolecule.com Similarly, the diketone functionality in derivatives like 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione (B11909832) can be reduced to form the corresponding alcohols. smolecule.com
Table 2: Selected Oxidation Reactions of Tetrahydronaphthalene Systems This table summarizes key oxidation reactions, reagents, and the resulting products for different tetrahydronaphthalene substrates.
| Substrate | Oxidizing Agent | Product | Source |
| This compound | meta-chloroperoxybenzoic acid (m-CPBA) | Epoxide at the central double bond | stackexchange.com |
| Functionalized Tetrahydronaphthalenes | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | α-Tetralone derivatives | acs.org |
| Decalindiol | Tetra-n-propylammonium perruthenate (TPAP) | Decalin-1,5-dione | mdpi.com |
| This compound | General Oxidizing Agents | Naphthalene derivatives or carboxylic acids | smolecule.com |
Cycloaddition Reactions Involving this compound Systems
Cycloaddition reactions provide a powerful synthetic route to the this compound framework. A notable approach involves a double Diels-Alder reaction. In this strategy, a synthon for diatomic carbon (C2), such as 2-chloro-1,4-benzodithiin S,S'-tetroxide, is used. psu.edursc.org This synthon first reacts with a diene in a Diels-Alder cycloaddition. After a subsequent elimination step, the resulting product acts as a dienophile and reacts with a second molecule of a diene, ultimately forming the this compound skeleton after a final desulfonylation step. psu.edursc.org This method allows for the construction of both symmetric and non-symmetric polycyclic systems. psu.edu
Functionalized tetrahydronaphthalene derivatives can also participate in cycloaddition reactions. For example, quinone derivatives such as 8,8-dimethylnaphthalene-1,4,5(8H)-trione undergo Diels-Alder reactions with various dienes across the external quinone double bond. researchgate.net Furthermore, multi-component processes that include an intramolecular [4+2]-cycloaddition step have been developed for the synthesis of complex tetrahydronaphthalene structures. beilstein-journals.org
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1,4,5,8-tetrahydronaphthalene. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the molecule's high degree of symmetry. acs.org The protons on the saturated methylene (B1212753) bridges are chemically equivalent, as are the vinylic protons on the unsaturated rings.
In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following chemical shifts are observed acs.org:
A singlet appearing at approximately δ 5.73 ppm is attributed to the four vinylic protons (-CH=CH-).
A singlet at around δ 2.54 ppm corresponds to the eight protons of the four methylene groups (-CH₂-) in the saturated ring. acs.org
The integration of these peaks confirms the 4:8 proton ratio, consistent with the molecular structure. The singlet nature of both signals indicates that there is no observable proton-proton coupling between the vinylic and allylic protons, a consequence of the molecule's specific geometry.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| Vinylic (-CH=CH-) | 5.73 | Singlet | 4 |
| Methylene (-CH₂-) | 2.54 | Singlet | 8 |
Data recorded in CDCl₃ at 400 MHz. acs.org
The ¹³C NMR spectrum of this compound provides further confirmation of its symmetrical structure. Due to the equivalence of the carbon atoms in similar positions, the spectrum is expected to show a limited number of signals. The general regions for the carbon signals are within the expected ranges for vinylic and aliphatic carbons. bhu.ac.inoregonstate.edu
The typical chemical shifts in a ¹³C NMR spectrum are chemicalbook.com:
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Vinylic Carbon | ~127-128 |
| Aliphatic Carbon | ~20-30 |
Note: Specific shifts can vary slightly based on solvent and experimental conditions. bhu.ac.inoregonstate.educhemicalbook.com
While the one-dimensional NMR spectra of this compound are relatively straightforward due to its symmetry, two-dimensional (2D) NMR techniques can be employed to definitively establish the connectivity between protons and carbons. koreamed.orgnii.ac.jpresearchgate.netmdpi.comresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. In the case of substituted or less symmetrical derivatives of tetrahydronaphthalene, COSY is invaluable for tracing the proton-proton coupling networks within the rings. koreamed.orgresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For this compound, an HMQC or HSQC spectrum would show a cross-peak connecting the vinylic proton signal (δ ~5.73 ppm) to the vinylic carbon signal and another cross-peak linking the methylene proton signal (δ ~2.54 ppm) to the aliphatic carbon signal. koreamed.orgresearchgate.net
These advanced NMR methods are particularly crucial when analyzing more complex derivatives of the tetrahydronaphthalene scaffold. researchgate.net
Mass Spectrometry (MS) Fragmentation Pathways and Molecular Weight Determination
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The compound has a molecular formula of C₁₀H₁₂ and a molecular weight of approximately 132.20 g/mol . nih.govnist.gov
The electron ionization (EI) mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 132. nist.gov This peak confirms the molecular weight of the compound.
The fragmentation of the molecular ion can proceed through various pathways, often involving the loss of neutral fragments. uni-halle.delibretexts.org Common fragmentation patterns for cyclic hydrocarbons can include retro-Diels-Alder reactions and the loss of small alkyl or alkenyl radicals. For this compound, potential fragmentation could involve the cleavage of the saturated bridges, leading to the formation of stable carbocations.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present. nist.gov
The IR spectrum of this compound would be expected to show the following characteristic absorption bands nist.gov:
C-H stretching (alkene): Typically observed above 3000 cm⁻¹, corresponding to the vinylic C-H bonds.
C-H stretching (alkane): Found below 3000 cm⁻¹, arising from the C-H bonds of the methylene groups.
C=C stretching: A band in the region of 1600-1680 cm⁻¹ due to the carbon-carbon double bonds in the unsaturated rings.
CH₂ bending: Vibrations in the 1450-1470 cm⁻¹ range are characteristic of the scissoring and bending modes of the methylene groups.
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the C=C stretching vibrations.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated diene systems within the two unsaturated rings. acs.orgaip.org The interaction between the two non-conjugated π systems can also influence the electronic spectrum. acs.org
Theoretical calculations have been used to predict the energies of the π* anion states, suggesting an ordering of 2 ²B₃g < 2 ²Aᵤ < 3 ²B₃g. acs.org Experimental techniques such as electron transmission spectroscopy have been employed to study the energies of vertical electron attachment to the empty π* orbitals. aip.org The UV-Vis absorption spectra of related tetrahydronaphthalene derivatives have been recorded in various solvents, showing characteristic absorption bands. researchgate.netrsc.org
X-ray Crystallography for Solid-State Structure Determination
For instance, studies on derivatives such as trans,trans,trans-2,3,5,8-Tetrabromo-1,4-dihydroxy-1,4,5,8-tetrahydronaphthalene have revealed a nearly planar ten-membered tetrahydronaphthalene ring system. chemicalbook.com Similarly, the crystal structure of 8,8-Diethyl-1,4,5,8-tetrahydronaphthalene-1,4,5-trione showed that the molecule is close to planar. science.govsielc.com However, without experimental data for the parent this compound, any discussion of its specific solid-state structure would be purely speculative.
Conformational Analysis in the Crystalline State
The conformation of a molecule describes the spatial arrangement of its atoms, which can change through rotation about single bonds. In the crystalline state, a molecule is typically locked into a specific, low-energy conformation. X-ray crystallography allows for the precise determination of this conformation.
For substituted tetrahydronaphthalene systems, the saturated portion of the ring system often adopts conformations such as a half-chair. researchgate.netnih.gov For example, the crystal structure of 1-[(1R,4S)-4,5,8-trimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]ethanone revealed a half-chair conformation for the non-aromatic ring. chemeo.com The exact puckering and the orientation of substituents (axial vs. equatorial) are key details derived from crystallographic data. In the absence of such data for this compound, its preferred solid-state conformation remains undetermined.
Intermolecular Interactions and Packing Arrangements
In the solid state, molecules are arranged in a repeating three-dimensional lattice. The specific arrangement, or crystal packing, is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. X-ray crystallography elucidates these interactions by revealing the distances and angles between neighboring molecules.
In the crystal structures of various tetrahydronaphthalene derivatives, intermolecular interactions play a significant role in stabilizing the crystal lattice. For example, in 8,8-Diethyl-1,4,5,8-tetrahydronaphthalene-1,4,5-trione, weak C-H···O interactions lead to the formation of chains along a crystallographic axis. science.govsielc.com In other derivatives, O-H···O hydrogen bonds are the dominant intermolecular force, directing the molecular packing. researchgate.net Without the crystal structure of this compound, the nature and geometry of its intermolecular interactions cannot be described.
Theoretical and Computational Chemistry Studies
Quantum Mechanical Investigations of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic behavior of 1,4,5,8-tetrahydronaphthalene, from its ground state stability to its participation in chemical reactions.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. It is employed to calculate ground-state properties, such as molecular geometry and electronic distribution, as well as the energetics of reaction pathways.
While specific DFT studies on the ground state properties of the parent this compound are not extensively detailed in the provided literature, the methodology is frequently applied to its derivatives. For instance, in studies of reactions forming substituted tetrahydronaphthalenes, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to analyze the reaction pathways. mdpi.com Similarly, DFT has been utilized in the study of novel carba-analogs of Vitamin E that feature a 6-hydroxy-1,2,3,4-tetrahydronaphthalene core. mdpi.com These applications demonstrate the utility of DFT in predicting the geometries, energies, and electronic properties of complex molecules containing the tetrahydronaphthalene scaffold. Computational studies on related reactions, such as the base-induced transformation of 1-naphthylmethylamines, also employ DFT to corroborate proposed mechanisms and understand the feasibility of multi-step processes. acs.org
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide high-accuracy information on electronic states and are crucial for interpreting spectroscopic data.
For this compound, ab initio methods have been applied to understand its electronic structure. Specifically, the exponent stabilized Koopmans' theorem has been used to calculate the energies of the π* anion states. acs.org These calculations revealed the ordering of the π* anion states to be 2 ²B₃g < 2 ²Aᵤ < 3 ²B₃g. acs.org This ordering is consistent with what would be expected if only through-space interactions were present. While through-bond interactions were found to destabilize all the π* orbitals, they did not alter this fundamental order. acs.org
Furthermore, electron transmission spectroscopy, complemented by ab initio Hartree-Fock (HF)/6-31G* calculations, has been used to determine the energies of vertical electron attachment to the empty π* orbitals of this compound. researchgate.net While detailed spectroscopic signature calculations for this compound are not available, studies on the related isomer, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), demonstrate the power of these methods. For tetralin, ab initio calculations have been used to generate complete normal mode frequencies and analyze infrared, Raman, and fluorescence excitation spectra to understand its conformational behavior. researchgate.netacs.org
Table 1: Calculated π Anion States of this compound*
| Anion State | Energy Ordering | Influence of Interactions |
| 2 ²B₃g | Lowest | Dominated by through-space interactions. |
| 2 ²Aᵤ | Intermediate | Destabilized by through-bond interactions, but order maintained. |
| 3 ²B₃g | Highest | Destabilized by through-bond interactions, but order maintained. |
This table summarizes the ordering of π anion states as determined by ab initio calculations. acs.org*
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. valencelabs.com This technique is invaluable for exploring the conformational landscape of flexible molecules and understanding the effects of solvent on their structure and dynamics. nih.gov
For the tetrahydronaphthalene scaffold, MD simulations have been instrumental in derivative studies. In the development of novel antitubercular agents based on tetrahydronaphthalene, MD simulations were performed for a 100 ns period to evaluate the binding stability of a designed compound within the active site of the Mtb ATP synthase protein. researchgate.net Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) indicated that the ligand-protein complex was stable throughout the simulation. researchgate.net Similarly, MD simulations have been used to investigate the conformational changes and activation mechanisms in receptors bound to ligands containing related structural motifs. mdpi.com These studies highlight how MD can reveal dynamic interactions, such as the formation or breaking of key interactions like ionic locks, which are crucial for biological function. mdpi.com
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry plays a pivotal role in elucidating complex reaction mechanisms by mapping out potential energy surfaces and identifying transition states. For reactions involving the tetrahydronaphthalene core, DFT calculations are a primary tool.
One example is the selenide-catalyzed enantioselective synthesis of trifluoromethylthiolated tetrahydronaphthalenes. d-nb.info Computational studies revealed that the selenide (B1212193) catalyst is more effective than a sulfide (B99878) catalyst in activating the electrophilic reagent, and an acid-derived anion-binding interaction was proposed to be present throughout the reaction pathway, accounting for the high selectivity observed. d-nb.info In another study, the TaCl₅-mediated reaction of a cyclopropane (B1198618) derivative with aldehydes to form substituted tetrahydronaphthalenes was investigated computationally, shedding light on the reaction's pathway. mdpi.com Furthermore, DFT calculations were crucial in understanding the unusual base-induced transformation of 1-naphthylmethylamines into 1,4-dihydronaphthalene-1-carbonitriles. acs.org The calculations supported a multi-step mechanism involving two consecutive β-hydride eliminations followed by a dearomative hydride addition. acs.org
Frontier Molecular Orbital (FMO) Theory Applications in Cycloadditions
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com This theory is particularly effective in explaining the outcomes of pericyclic reactions, such as cycloadditions. adichemistry.comuniurb.it
The application of FMO theory has been demonstrated in Diels-Alder reactions involving a quinone derivative of tetrahydronaphthalene, namely 8,8-diethyl-1,4,5,8-tetrahydronaphthalene-1,4,5-trione. researchgate.net The regioselectivity observed in the cycloaddition of this quinone with asymmetric dienes like 2-methylbuta-1,3-diene and penta-1,3-diene was found to be in agreement with the predictions made by FMO theory. researchgate.net By analyzing the interactions between the HOMO of the diene and the LUMO of the dienophile (the quinone), the preferential formation of one regioisomer over another can be rationalized. researchgate.net This serves as a clear example of how FMO theory is applied to predict and understand the outcomes of cycloaddition reactions involving the tetrahydronaphthalene framework. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling in Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.comjournalmedicals.com These models are then used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. bohrium.comnih.gov
The tetrahydronaphthalene scaffold has been the subject of QSAR studies for various therapeutic targets. In one study, a QSAR model was developed for a series of chiral tetrahydronaphthalene-fused spirooxindoles designed as Cyclin-Dependent Kinase 4 (CDK4) inhibitors for glioblastoma. derpharmachemica.com The resulting model showed good statistical significance, with a high coefficient of correlation (r = 0.949) and cross-validated r² (r²cv = 0.858), indicating its predictive power. derpharmachemica.com
Another study focused on developing a QSAR model for tetrahydronaphthalene derivatives with antitubercular activity. researchgate.net The best predictive model identified several molecular descriptors (MATS8s, Chi4, bcutv8, Petitjeant, and fr_aniline) that significantly influenced the antitubercular activity. This model also exhibited strong statistical validation, enabling the design of new compounds with potentially higher activity. researchgate.net
Table 2: Statistical Results of a QSAR Model for Antitubercular Tetrahydronaphthalene Derivatives
| Statistical Parameter | Value | Description |
| R² | 0.8303 | Coefficient of determination for the training set. |
| Q²LOO | 0.7642 | Cross-validation coefficient (Leave-One-Out). |
| LOF | 0.0550 | Lack-of-fit score. |
| Q²-F1 | 0.7190 | External validation metric. |
| Q²-F2 | 0.7067 | External validation metric. |
| Q²-F3 | 0.7938 | External validation metric. |
| CCCext | 0.8720 | Concordance correlation coefficient for the external set. |
This table presents the statistical validation parameters for the best QSAR model developed to predict the antitubercular activity of tetrahydronaphthalene derivatives. researchgate.net
Chemical Applications Beyond Basic Identification
Role as Chemical Intermediates in Organic Synthesis
1,4,5,8-Tetrahydronaphthalene serves as a valuable precursor in the synthesis of more complex molecular architectures, leveraging the reactivity of its partially saturated and aromatic rings.
The structural framework of this compound lends itself to the construction of elaborate polycyclic systems. A notable example is the synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione, a complex polycyclic dione (B5365651). This synthesis is achieved from 1,5-dihydroxynaphthalene (B47172), a closely related precursor, through a four-step process that includes the air oxidation of a bis(trimethylsilyloxy)diene intermediate. guidechem.commdpi.com The reaction pathway highlights how the foundational tetrahydronaphthalene core can be chemically modified to build more intricate and functionally rich polycyclic structures.
The synthesis of 1,4,5,8-naphthalene tetracarboxylic acid also demonstrates the role of tetrahydronaphthalene derivatives as precursors to complex molecules. The process involves the cyclization of ethyl-p-xylene with 1,3-butadiene (B125203) to form 1,4,5,8-tetramethyl-1,2,3,4-tetrahydronaphthalene, which is subsequently dehydrogenated and oxidized. google.com
Furthermore, the synthesis of various polycyclic aromatic hydrocarbons (PAHs) can be achieved from tetrahydronaphthalene derivatives. For instance, U-13C-labeled anthracene (B1667546) has been synthesized from U-13C-1,2,3,4,5,6,7,8-octahydroanthracene through dehydrogenation. nih.gov While this example uses a fully hydrogenated anthracene derivative, it illustrates the general strategy of using hydrogenated aromatic systems as precursors to PAHs.
Table 1: Synthesis of Complex Polycyclic Structures from Tetrahydronaphthalene-related Precursors
| Precursor | Target Molecule | Key Reaction Steps | Reference |
|---|---|---|---|
| 1,5-Dihydroxynaphthalene | 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione | Hydrogenation, Oxidation, Silylation, Air Oxidation | guidechem.commdpi.com |
| Ethyl-p-xylene and 1,3-Butadiene | 1,4,5,8-Naphthalene tetracarboxylic acid | Cyclization, Dehydrogenation, Oxidation | google.com |
| U-13C-1,2,3,4,5,6,7,8-Octahydroanthracene | U-13C-Anthracene | Dehydrogenation with DDQ | nih.gov |
The chemical reactivity of this compound and its derivatives makes them important building blocks for a range of specialty chemicals. One of the most significant applications is in the production of 1,4,5,8-naphthalene tetracarboxylic acid. This derivative serves as a crucial intermediate in the manufacturing of dyes, pigments, and resins, highlighting the industrial relevance of the tetrahydronaphthalene core. google.com
Additionally, halogenated derivatives, such as 1,4,5,8-tetrabromonaphthalene (B3277424), are used as precursors in the synthesis of other halogenated compounds and are instrumental in creating vibrant colorants for textiles and plastics. The reactivity of the bromine substituents allows for further chemical modifications, expanding the range of accessible specialty chemicals.
While the more common isomer, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), is widely used in the production of fragrances and pesticides, specific examples for the 1,4,5,8-isomer in these areas are less documented in the available literature. guidechem.com
Applications as Specialty Solvents in Chemical Processes
While the isomer 1,2,3,4-tetrahydronaphthalene (tetralin) is well-known and extensively used as a hydrogen-donor solvent in processes like coal liquefaction and for dissolving resins, oils, and waxes, specific applications of this compound as a specialty solvent are not widely reported in the scientific literature. guidechem.comwikipedia.org Its physical properties, including its boiling point and non-polar nature, suggest potential as a high-boiling point solvent in specialized chemical reactions, but detailed studies are lacking.
Advanced Materials Science Applications (e.g., polymer synthesis, optoelectronics)
The core structure of this compound and its derivatives has been explored for applications in advanced materials science, particularly in the realm of nanotechnology and molecular nanoarchitectonics. For instance, 1,4,5,8-tetrabromonaphthalene serves as a molecular precursor for the synthesis of nonplanar aromatic hydrocarbons through sequential dehalogenation reactions. These resulting materials have potential applications in the development of semiconductors and light-emitting devices.
Furthermore, a derivative, 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTCDA), has been investigated for its use in photoactive van der Waals heterojunctions with graphitic carbon nitride (g-C3N4). These composite materials exhibit enhanced photochemical production of hydrogen peroxide, which has potential applications in antimicrobial technologies. nih.gov The electronic interactions within these heterojunctions facilitate charge transfer and improve the material's photochemical reactivity.
However, direct applications of this compound itself as a monomer in polymer synthesis or in the fabrication of optoelectronic devices are not well-documented in the available scientific literature.
Bioactive Molecule Scaffolds and Chemical Biology Probes (non-clinical evaluation)
The tetrahydronaphthalene framework is a recognized scaffold in medicinal chemistry due to its rigid structure, which allows for the precise spatial arrangement of functional groups. This makes it a valuable core for designing molecules that can interact with biological targets.
Derivatives of tetrahydronaphthalene have been synthesized and evaluated as ligands for various receptors, demonstrating the utility of this scaffold in drug discovery and chemical biology. For example, novel tetrahydronaphthalene derivatives have been developed as combined thromboxane (B8750289) receptor antagonists and thromboxane synthase inhibitors. nih.gov In these molecules, a pyridine (B92270) group is linked to the tetrahydronaphthalene moiety, and structure-activity relationship studies have identified compounds with potent inhibitory activity on human platelet aggregation.
In another study, derivatives of 5-fluoro-8-hydroxy-2-(dipropylamino)tetralin have been synthesized and their interactions with 5-HT1A serotonin (B10506) receptors were investigated. These studies revealed that the stereochemistry and the nature of the substituents on the tetralin ring play a crucial role in the affinity and efficacy of these ligands at the receptor. acs.org Furthermore, tetrahydropyrido[1,2-c]pyrimidine derivatives incorporating an indole (B1671886) moiety have shown affinity for both 5-HT1A receptors and the serotonin transporter (SERT), highlighting the potential of the tetrahydronaphthalene scaffold in designing multi-target ligands. nih.gov While these examples often utilize the 1,2,3,4-tetrahydronaphthalene core, they underscore the broader potential of the tetrahydronaphthalene scaffold in generating receptor ligands. Specific examples detailing the design and synthesis of ligands for receptor binding studies commencing directly from this compound are not extensively covered in the reviewed literature.
Table 2: Bioactive Tetrahydronaphthalene Derivatives and their Targets
| Tetrahydronaphthalene Derivative | Biological Target | Application | Reference |
|---|---|---|---|
| Pyridine-linked tetrahydronaphthalene | Thromboxane Receptor/Synthase | Platelet Aggregation Inhibition | nih.gov |
| 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin analogs | 5-HT1A Serotonin Receptor | Receptor Binding Studies | acs.org |
| Tetrahydropyrido[1,2-c]pyrimidine derivatives | 5-HT1A Receptor / SERT | Multi-target Ligand Design | nih.gov |
Enzyme Inhibitor Design and Structure-Activity Relationships (non-clinical)
The this compound scaffold serves as a foundational structure in the design of various enzyme inhibitors. While research on the specific compound this compound as a direct enzyme inhibitor is not extensively documented in non-clinical studies, its structural motif is a key component in a range of biologically active derivatives. These derivatives have been synthesized and evaluated for their inhibitory activity against several enzymes, providing valuable insights into their structure-activity relationships (SAR).
One significant area of investigation involves tetrahydronaphthalene amides as inhibitors of ATP synthase in Mycobacterium tuberculosis (M. tb), the bacterium responsible for tuberculosis. nih.gov In the search for new treatments for drug-resistant TB, researchers have developed a series of tetrahydronaphthalene amide (THNA) derivatives. These compounds have demonstrated potent in vitro inhibition of M. tb growth by targeting the bacterial ATP synthase. nih.gov
Initial SAR studies focused on analogs with 5-methyl and 8-N-methylpiperidyl substituents on the tetrahydronaphthalene core. This was based on prior work with structurally similar tetrahydroisoquinoline compounds that showed promising anti-M. tb properties. nih.gov With this core structure established, further modifications were made to the heterocyclic linker and the terminal benzene (B151609) ring to explore the impact on inhibitory activity and to investigate any chiral preferences. nih.gov
Another area of non-clinical research has explored heterocyclic substituted tetrahydronaphthalenes as inhibitors of steroidogenic enzymes, specifically P450 aromatase (P450arom) and P450 17. nih.gov A variety of derivatives, including 2-(arylmethylene)-1-tetralones, 2-(aryl-hydroxymethyl)-1-tetralones, and others, were synthesized and tested for their ability to inhibit these enzymes, which are involved in estrogen and androgen biosynthesis. nih.gov The findings revealed a wide range of inhibitory potencies against human placental P450arom. nih.gov For instance, the (Z)-4-imidazolyl substituted tetralone derivative was identified as a particularly potent inhibitor. nih.gov The type of inhibition was also found to be dependent on the specific substitution pattern, with some compounds acting as competitive inhibitors. nih.gov
Furthermore, the tetrahydronaphthalene framework has been utilized in the development of nonsteroidal progesterone (B1679170) receptor (PR) ligands. nih.gov A series of tetrahydronaphthofuranones, based on the structure of a fungal metabolite, were synthesized. SAR studies on these compounds indicated that substituents at the 6- and 7-positions of the tetrahydronaphthalene ring system were critical for both PR binding affinity and for determining whether the compound would act as an agonist or an antagonist. nih.gov Certain derivatives in this series displayed high affinity and specificity for the PR over other steroid hormone receptors, functioning as selective PR antagonists. nih.gov
These examples from non-clinical research highlight the versatility of the tetrahydronaphthalene scaffold in the design of enzyme and receptor modulators. The SAR studies have provided a rational basis for the further development of these compounds as potential therapeutic agents.
Research Findings on Tetrahydronaphthalene Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme/Receptor | Key Structure-Activity Relationship Findings | Reference |
| Tetrahydronaphthalene Amides | Mycobacterium tuberculosis ATP synthase | Substituents at the 5- and 8-positions of the tetrahydronaphthalene core are important for activity. Modifications to the heterocyclic linker and terminal benzene ring influence potency. | nih.gov |
| Heterocyclic Substituted Tetralones | P450 Aromatase | The nature and position of the heterocyclic substituent significantly impact inhibitory potency. A (Z)-4-imidazolyl group led to a highly potent inhibitor. | nih.gov |
| Tetrahydronaphthofuranones | Progesterone Receptor | Substituents at the 6- and 7-positions of the tetrahydronaphthalene ring are crucial for binding affinity and determining agonist versus antagonist activity. | nih.gov |
Environmental Chemical Transformations and Biotransformation Pathways
Microbial Degradation Pathways of Tetrahydronaphthalenes (General and Isomer-Specific)
Microorganisms play a crucial role in the environmental fate of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. While specific microbial degradation pathways for 1,4,5,8-tetrahydronaphthalene have not been documented in scientific literature, extensive research on its isomer, tetralin (1,2,3,4-tetrahydronaphthalene), provides a general framework for how these compounds are biodegraded. frontiersin.org Bacteria capable of utilizing tetralin as a sole source of carbon and energy have been isolated, including strains of Sphingopyxis, Rhodococcus, Pseudomonas, and Corynebacterium. frontiersin.orgresearchgate.net These microorganisms initiate degradation through different mechanisms depending on the presence or absence of oxygen.
Aerobic Degradation:
Under aerobic conditions, the most common initial step in the degradation of tetralin by bacteria is the enzymatic insertion of molecular oxygen into the aromatic ring. frontiersin.org This is a well-described mechanism for the breakdown of many aromatic compounds. frontiersin.org The process is typically initiated by a multi-component enzyme system known as a dioxygenase, which attacks the aromatic portion of the molecule. frontiersin.org Some bacteria, however, have been noted to initially hydroxylate the alicyclic (non-aromatic) ring, though this appears to be a less common pathway. frontiersin.org
Anaerobic Degradation:
In the absence of oxygen, the degradation of tetralin proceeds through a distinct pathway. Studies with sulfate-reducing enrichment cultures have shown that the process begins with an activation reaction. researchgate.netnih.gov This involves the addition of a carboxyl group to the aromatic ring of tetralin, a process analogous to the anaerobic degradation of naphthalene (B1677914), which is first carboxylated to 2-naphthoic acid. researchgate.netnih.gov This initial carboxylation is a key step that prepares the relatively inert hydrocarbon for subsequent ring reduction and cleavage. researchgate.netuni.lu This activation is specific to the aromatic ring of the tetralin molecule. researchgate.netnih.gov Following activation, the bicyclic ring system undergoes stepwise reduction, a process similar to the benzoyl-CoA pathway for the breakdown of single-ring aromatic compounds. researchgate.netnih.gov
The intermediate compounds formed during microbial degradation provide critical insights into the metabolic pathways.
Aerobic Pathway Intermediates:
The aerobic degradation of tetralin yields a series of hydroxylated intermediates. The initial dioxygenation of the aromatic ring results in the formation of a cis-dihydrodiol, specifically cis-1,2-dihydroxy-1,2,5,6,7,8-hexahydronaphthalene. frontiersin.org This is then dehydrogenated to form a catechol-like compound, 1,2-dihydroxytetralin (DHT). frontiersin.org The aromatic ring of DHT is subsequently cleaved by an extradiol dioxygenase, leading to the formation of ring-opened products like 4-(2-oxocyclohexyl)-2-hydroxybuta-2,4-dienoic acid (OCHBDA). frontiersin.org Further metabolism breaks down these products into compounds that can enter central metabolic cycles, such as the Krebs cycle. frontiersin.org The degradation ultimately can lead to the formation of pimelic acid. frontiersin.org
Anaerobic Pathway Intermediates:
Under anaerobic conditions, the degradation of tetralin produces a different set of metabolites. The primary metabolite identified is 5,6,7,8-tetrahydro-2-naphthoic acid, resulting from the initial carboxylation of the aromatic ring. researchgate.netnih.gov Following this, a series of reduced derivatives are formed, including octahydro-2-naphthoic acid and decahydro-2-naphthoic acid. researchgate.netcanada.ca The subsequent cleavage of the reduced ring system leads to the formation of compounds with a cyclohexane (B81311) structure, such as 2-carboxycyclohexylacetic acid. researchgate.netnih.gov This indicates that the degradation proceeds through saturated cyclic compounds rather than through monoaromatic intermediates. researchgate.netnih.gov
Table 1: Key Intermediate Metabolites in the Degradation of 1,2,3,4-Tetrahydronaphthalene (B1681288) (Tetralin)
| Degradation Condition | Intermediate Metabolite | Abbreviation | Description |
| Aerobic | cis-1,2-Dihydroxy-1,2,5,6,7,8-hexahydronaphthalene | 1,2-DHT | Product of initial dioxygenase attack on the aromatic ring. frontiersin.org |
| Aerobic | 1,2-Dihydroxytetralin | DHT | A catechol-like intermediate formed by the dehydrogenation of the cis-dihydrodiol. frontiersin.org |
| Aerobic | 4-(2-Oxocyclohexyl)-2-hydroxybuta-2,4-dienoic acid | OCHBDA | A key ring cleavage product resulting from the action of an extradiol dioxygenase. frontiersin.org |
| Aerobic | Pimelic acid | - | A dicarboxylic acid formed further down the degradation pathway. frontiersin.org |
| Anaerobic | 5,6,7,8-Tetrahydro-2-naphthoic acid | - | The major initial metabolite formed by carboxylation of the aromatic ring. researchgate.netnih.gov |
| Anaerobic | Octahydro-2-naphthoic acid | - | A reduced derivative formed during the breakdown of the bicyclic ring system. researchgate.netcanada.ca |
| Anaerobic | Decahydro-2-naphthoic acid | - | A further reduced derivative in the anaerobic pathway. researchgate.netcanada.ca |
| Anaerobic | 2-Carboxycyclohexylacetic acid | - | A ring cleavage product with a cyclohexane structure, indicating degradation via saturated intermediates. researchgate.netnih.gov |
A specific suite of enzymes facilitates the breakdown of tetrahydronaphthalenes.
Aerobic Biotransformation Enzymes:
The aerobic degradation pathway is initiated by a ring-hydroxylating dioxygenase , a multi-component enzyme system. frontiersin.org In the case of tetralin degradation by Sphingopyxis granuli strain TFA, this system is composed of an oxygenase component (ThnA1 and ThnA2), a ferredoxin (ThnA3), and a ferredoxin reductase (ThnA4). frontiersin.org Following the initial hydroxylation, a cis-dihydrodiol dehydrogenase (e.g., ThnB) catalyzes the formation of the dihydroxylated aromatic intermediate. frontiersin.org The crucial ring cleavage step is carried out by an extradiol dioxygenase (e.g., ThnC), which breaks open the aromatic ring. frontiersin.org Subsequent steps involve various hydrolases and dehydrogenases (e.g., ThnG) that further process the aliphatic chain. frontiersin.org
Anaerobic Biotransformation Enzymes:
The enzymatic systems for anaerobic degradation are less characterized but are known to be distinct from their aerobic counterparts. The initial activation of tetralin is thought to be catalyzed by a carboxylase , adding a carboxyl group likely from bicarbonate. While the specific enzyme for tetralin has not been isolated, similar reactions in anaerobic naphthalene degradation point to this type of enzymatic activity. Subsequent reduction of the aromatic ring is carried out by reductases, analogous to the benzoyl-CoA reductase found in the degradation of monoaromatic compounds. researchgate.net
Table 2: Key Enzymes in the Biotransformation of 1,2,3,4-Tetrahydronaphthalene (Tetralin)
| Degradation Condition | Enzyme Class | Specific Enzyme Example | Function |
| Aerobic | Ring-Hydroxylating Dioxygenase | ThnA1/A2/A3/A4 | Catalyzes the initial dihydroxylation of the aromatic ring. frontiersin.org |
| Aerobic | cis-Dihydrodiol Dehydrogenase | ThnB | Oxidizes the cis-dihydrodiol to a catechol-like intermediate. frontiersin.org |
| Aerobic | Extradiol Dioxygenase | ThnC | Cleaves the aromatic ring of the dihydroxylated intermediate. frontiersin.org |
| Aerobic | Aldehyde Dehydrogenase | ThnG | Involved in the oxidation of aldehyde intermediates further down the degradation pathway. frontiersin.org |
| Anaerobic | Carboxylase (putative) | - | Postulated to catalyze the initial carboxylation of the aromatic ring. |
| Anaerobic | Reductase (putative) | - | Involved in the stepwise reduction of the carboxylated bicyclic ring system, similar to benzoyl-CoA reductase. researchgate.net |
Chemical Degradation in Environmental Matrices
Information regarding the chemical degradation of this compound in environmental matrices such as soil and water is not available in the current scientific literature. General principles of environmental chemistry suggest that polycyclic aromatic hydrocarbons can undergo abiotic degradation processes like hydrolysis and photodegradation.
Hydrolysis: The hydrolysis of a related compound, 1,4,5,8-naphthalene tetracarboxylic dianhydride, has been studied, showing that the anhydride (B1165640) rings can be opened in aqueous solutions. nih.gov However, this compound itself does not possess functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions.
Photodegradation: Polycyclic aromatic hydrocarbons can absorb UV radiation from sunlight, which can lead to their transformation into other compounds. nih.gov This process, known as photodegradation, can be a significant environmental fate process for some PAHs. However, specific studies on the photodegradation products and rates for this compound have not been reported.
Environmental Fate Modeling and Persistence Studies
There are currently no specific environmental fate models or persistence studies documented for this compound. The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. umweltbundesamt.denih.gov
To assess the fate and transport of related compounds like PAHs, researchers use multimedia environmental models such as the Soil and Water Assessment Tool (SWAT). researchgate.netunist.ac.kr These models simulate processes like deposition from the atmosphere, volatilization from soil or water, runoff, and degradation to predict the distribution and concentration of a chemical in different environmental compartments. researchgate.netunist.ac.kr
The persistence of a substance is often evaluated by its degradation half-life in various media (water, soil, sediment). umweltbundesamt.de Regulatory frameworks, such as REACH in Europe, use these half-life values to classify substances as persistent (P) or very persistent (vP). umweltbundesamt.de Without experimental data on its degradation rates, the persistence of this compound cannot be formally assessed. Its potential for long-range environmental transport and bioaccumulation also remains uncharacterized.
Advanced Topics and Future Research Directions
Development of Novel Synthetic Methodologies for 1,4,5,8-Tetrahydronaphthalene and its Derivatives
While classical syntheses of the this compound core exist, future research is geared towards creating more efficient, versatile, and stereoselective methodologies for its derivatives. These derivatives are often the key to unlocking new functionalities and applications.
Recent advancements have moved beyond traditional dehydrogenation or multi-step sequences. For instance, a highly efficient, four-step synthesis for 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione was developed starting from naphthalene-1,5-diol. mdpi.com The pivotal step in this sequence is the air oxidation of a bis(trimethylsilyloxy)diene precursor, which proceeds in high yield. mdpi.com
Another significant area of development is the use of multicomponent reactions (MCRs). A straightforward and environmentally friendly MCR approach has been demonstrated for synthesizing ortho-aminocarbonitrile tetrahydronaphthalene derivatives from benzaldehyde, malononitrile, and a cyclic ketone. orgchemres.org This method offers excellent yields (70-98%) and short reaction times. orgchemres.org
Future work will likely focus on expanding the library of accessible derivatives through new catalytic systems. This includes transition-metal-catalyzed cross-coupling reactions to introduce diverse substituents onto the skeleton and the development of asymmetric syntheses to control the stereochemistry of chiral derivatives. The synthesis of aryldihydronaphthalene (ADHN) derivatives, for which this compound can be a precursor, is also an active area, employing methods like acid-catalyzed cyclization and intramolecular didehydro-Diels–Alder (DDDA) reactions. nih.govrsc.org
Table 1: Overview of Selected Novel Synthetic Methodologies for Tetrahydronaphthalene Derivatives
| Derivative Type | Key Reaction | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione | Air oxidation of a bis(trimethylsilyloxy)diene | Naphthalene-1,5-diol | High-yielding, four-step sequence. mdpi.com | mdpi.com |
| Ortho-aminocarbonitrile tetrahydronaphthalenes | Three-component reaction | Benzaldehydes, malononitrile, cyclohexanone | Green catalyst (ascorbic acid), solvent-free, high yields (70-98%). orgchemres.org | orgchemres.org |
| Aryldihydronaphthalenes (ADHNs) | Acid-catalyzed cyclization | Aryl tetrahydrofuran (B95107) derivatives | Use of Lewis or Brønsted acids to promote cyclization. nih.gov | nih.gov |
| Aryldihydronaphthalenes (ADHNs) | Intramolecular Didehydro-Diels-Alder (DDDA) | Styrene-ynes | Achieves moderate to good yields under relatively mild, metal-free conditions. nih.gov | nih.gov |
Exploration of Underutilized Reactivity Modes
The reactivity of this compound is dominated by its two isolated olefinic double bonds. Future research should aim to explore reactivity patterns beyond simple hydrogenation or functionalization of the aromatic ring in its precursors.
The interaction between the nonconjugated double bonds has been a subject of study through photoelectron spectroscopy, indicating electronic communication. nist.gov This inherent electronic feature could be exploited in novel ways. For example, the diene systems within the molecule are prime candidates for various cycloaddition reactions, a potential that has been realized in its derivatives. The 8,8-dimethyl analog has been used as a substrate for highly regioselective Diels-Alder cycloadditions, suggesting that the parent compound could also serve as a versatile scaffold for building complex polycyclic systems. nih.gov
Furthermore, the photochemical reactivity of the this compound system is an area ripe for exploration. Research into related compounds has shown that photoswitching can occur in neutral homoaromatic hydrocarbons, opening the possibility of developing light-responsive materials based on the tetrahydronaphthalene framework. nih.gov Investigating selective activation of one double bond over the other through strategic catalyst design or directing groups could also lead to new synthetic pathways.
Integration of Computational and Experimental Approaches for Mechanism Discovery
The synergy between computational modeling and experimental validation is crucial for a deeper understanding and prediction of the chemical behavior of this compound and its derivatives.
Experimental techniques provide essential data points. For instance, photoelectron spectroscopy has been used to determine the ionization energy of this compound, offering insights into its electronic structure. nist.gov X-ray crystallography has been indispensable in determining the precise three-dimensional structure of its derivatives, such as revealing the distortion in 1,4,5,8-tetraethynylnaphthalene derivatives caused by steric repulsion. rsc.org
Computational chemistry complements these findings by providing a mechanistic rationale. Predicted NMR spectra and other computational data are available and can guide experimental efforts. guidechem.com In the study of ortho-aminocarbonitrile tetrahydronaphthalene synthesis, a reaction mechanism was proposed based on the catalytic action of ascorbic acid, which could be further elucidated using density functional theory (DFT) calculations. orgchemres.org Similarly, molecular docking calculations have been employed to investigate the biological potential of new derivatives by simulating their interaction with protein receptors. researchgate.net
Future research will benefit from an even tighter integration of these approaches. For example, computational screening of potential catalysts for a desired transformation could precede and guide laboratory experiments, saving time and resources. In-depth computational studies of reaction pathways can explain observed regioselectivity and stereoselectivity, such as in Diels-Alder reactions, and help in designing more efficient and selective synthetic methods. nih.gov
Sustainable and Green Chemistry Approaches in this compound Synthesis and Application
Adhering to the principles of green chemistry is a paramount goal for modern chemical synthesis. carlroth.commdpi.com Research into this compound derivatives has seen significant progress in developing more sustainable methods that minimize waste, avoid hazardous substances, and improve energy efficiency.
A key strategy is the move towards solvent-free reactions. The synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes was successfully carried out under solvent-free conditions at 110 °C, which proved to be the ideal condition for maximizing yield and minimizing reaction time. orgchemres.org This approach eliminates the environmental and safety concerns associated with volatile organic solvents. rsc.org
The use of benign and recyclable catalysts is another cornerstone of green synthesis.
Ascorbic Acid : Used as an effective and green catalyst for the multicomponent synthesis of tetrahydronaphthalene derivatives. orgchemres.org
Ionic Liquids : The ionic liquid [Bnmim]Cl has been utilized as both a catalyst and a neutral reaction medium for the green synthesis of other ortho-aminocarbonitrile tetrahydronaphthalene compounds. researchgate.net
Microwave Irradiation : Replacing conventional heating with microwave irradiation has been shown to shorten reaction times and improve yields in the synthesis of various heterocyclic compounds, a technique applicable to tetrahydronaphthalene derivatives. researchgate.net
These approaches not only reduce the environmental footprint but also often lead to more efficient and economical processes by simplifying workup procedures and reducing the number of synthetic steps. researchgate.net
Table 2: Comparison of Green vs. Traditional Synthetic Approaches for Tetrahydronaphthalene Derivatives
| Green Approach | Principle | Example | Advantages | Reference |
|---|---|---|---|---|
| Solvent-Free Reaction | Eliminating hazardous solvents | Synthesis of ortho-aminocarbonitrile derivatives | Reduced waste, lower toxicity, simplified workup. orgchemres.org | orgchemres.org |
| Green Catalyst | Using non-toxic, renewable catalysts | Ascorbic acid in a multicomponent reaction | Environmentally benign, cost-effective. orgchemres.org | orgchemres.org |
| Multicomponent Reactions | Improving atom economy | Three-component synthesis of ortho-aminocarbonitrile derivatives | Fewer synthetic steps, reduced waste, higher efficiency. orgchemres.orgresearchgate.net | orgchemres.org |
| Alternative Energy Source | Enhancing energy efficiency | Microwave-assisted synthesis | Faster reactions, higher yields. researchgate.net | researchgate.net |
Exploration of New Application Areas in Advanced Materials and Chemical Biology (non-clinical)
The unique scaffold of this compound makes it and its derivatives attractive candidates for applications in materials science and as molecular probes in chemical biology.
Advanced Materials: Derivatives of the closely related 1,4,5,8-naphthalene core structure have shown significant promise. For example, 1,4,5,8-naphthalene tetracarboxylate dianhydride (NTCDA) has been used to form van der Waals heterojunctions with graphitic carbon nitride (g-C3N4). nih.gov These composite materials exhibit enhanced photochemical production of hydrogen peroxide (H2O2) and possess significant antimicrobial activity against various bacteria, including suppressing biofilm formation. nih.gov This points towards the potential of designing this compound-based systems for photocatalysis, environmental remediation, and advanced antimicrobial surfaces.
Chemical Biology (non-clinical): The tetrahydronaphthalene skeleton is a key structural motif in various biologically active molecules. Its derivatives serve as important intermediates for synthesizing complex natural products and their analogs for further study. rsc.orgnih.gov
Novel N-(tetrahydronaphthalen-2-yl)-carboxamide derivatives have been synthesized and evaluated for their in vitro effects on nitric oxide production in macrophage cells. nih.gov Certain compounds in this series were found to decrease nitrite (B80452) levels without exhibiting cytotoxicity, making them interesting leads for developing modulators of inflammatory pathways. nih.gov
Other derivatives, such as 1,5-dihydroxy-1,2,3,4-tetrahydronaphthalene, are known to act as complexing agents and are used as building blocks for larger, functional molecules. sigmaaldrich.com
Future research will likely focus on creating functionalized this compound derivatives that can act as fluorescent probes, molecular sensors, or building blocks for self-assembling systems and functional polymers.
Q & A
Q. What are the primary synthetic routes for 1,4,5,8-Tetrahydronaphthalene, and how is the Birch reduction optimized for its production?
The Birch reduction is a key method for synthesizing this compound from naphthalene. This reaction typically employs alkali metals (e.g., sodium or lithium) dissolved in liquid ammonia, with a proton source like ethanol. The reduction occurs at low temperatures (−33 °C to −78 °C) to stabilize radical intermediates. Protonation occurs at positions 1,4,5,8 due to electron-withdrawing group stabilization of the radical anion intermediate . Optimization involves controlling solvent polarity, reaction time, and stoichiometry of the proton donor to minimize over-reduction to decahydronaphthalene.
Q. How does this compound function as a hydrogen donor in coal liquefaction, and what experimental conditions enhance its efficiency?
In coal liquefaction, this compound acts as a hydrogen donor by releasing hydrogen radicals at elevated temperatures (≥200 °C). Its cyclic olefin structure lacks aromatic rings, enabling rapid hydrogen transfer compared to conventional donors like tetralin. Experimental optimization includes:
- Temperature gradients (200–400 °C) to balance hydrogen release rates and thermal stability.
- Pressure conditions (1–10 MPa) to maintain liquid-phase hydrogen transfer.
- Co-solvent systems (e.g., tetralin mixtures) to improve coal solubility and hydrogen dispersion .
Q. What standard analytical techniques are used to characterize this compound and its derivatives?
Key techniques include:
- NMR spectroscopy : H and C NMR identify hydrogenation patterns and substituent effects (e.g., chemical shifts at δ 1.5–2.5 ppm for aliphatic protons).
- FT-IR spectroscopy : C-H stretching (2800–3000 cm) and olefinic C=C vibrations (1600–1680 cm) confirm structural integrity.
- Elemental analysis : Validates purity and stoichiometry of derivatives (e.g., naphthalene tetracarboxylic acid esters) .
Advanced Research Questions
Q. What mechanistic insights explain the superior hydrogen-donating capacity of this compound compared to tetralin?
The compound’s non-aromatic cyclic olefin structure allows lower activation energy for hydrogen release. Density functional theory (DFT) studies show that the conjugated diene system in this compound stabilizes transition states during hydrogen abstraction. Kinetic experiments under coal liquefaction conditions (300 °C, 5 MPa) demonstrate a 30–40% higher hydrogen transfer efficiency than tetralin, attributed to reduced steric hindrance and enhanced radical stabilization .
Q. How can QSAR models guide the design of this compound derivatives with enhanced antitubercular activity?
Quantitative Structure-Activity Relationship (QSAR) models using software like QSARINS evaluate parameters such as:
- Lipophilicity (logP) : Optimal ranges (2.5–3.5) for membrane permeability.
- Electrostatic potential maps : Identify regions for functionalization (e.g., electron-withdrawing groups at C2/C7 improve mycobacterial target binding).
- Molecular docking : Validates interactions with Mycobacterium tuberculosis enzymes (e.g., enoyl-ACP reductase). Derivatives with trifluoromethyl or nitro substituents show IC values <10 μM in vitro .
Q. What crystallographic data are critical for understanding the structural stability of this compound derivatives?
Single-crystal X-ray diffraction reveals:
- Bond lengths and angles : For example, the C1-C4 bond length (1.34 Å) indicates partial double-bond character in the diene system.
- Packing motifs : Orthorhombic crystal systems (e.g., space group Pna2) with Z = 4 highlight intermolecular van der Waals interactions.
- Thermal parameters (B-factors) : Low B-factors (<5 Å) for the central ring system confirm rigidity, critical for applications in lubricants or MOFs .
Q. How do physicochemical properties of this compound-based lubricants compare to conventional esters?
Derivatives like 1,4,5,8-tetracarboxylic acid esters exhibit:
- Higher kinematic viscosity (KV) : 120–150 cSt at 40 °C vs. 60–80 cSt for dioctyl sebacate (DOS).
- Improved viscosity index (VI) : VI >180 vs. 140–160 for DOS, due to branched alkyl chains enhancing thermal stability.
- Tribological performance : 20–30% reduction in wear scar diameter under high-load conditions (ASTM D4172) .
Q. What experimental strategies resolve contradictions in reported hydrogen donation efficiencies across studies?
Discrepancies arise from variations in:
- Coal rank : Low-rank coals (high oxygen content) may deactivate hydrogen donors via radical quenching.
- Reaction monitoring : Use of H NMR or GC-MS to quantify unreacted donor vs. deuterium tracing for hydrogen pathway analysis.
- Standardized protocols : ASTM D5377 for liquefaction yields ensures comparability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
